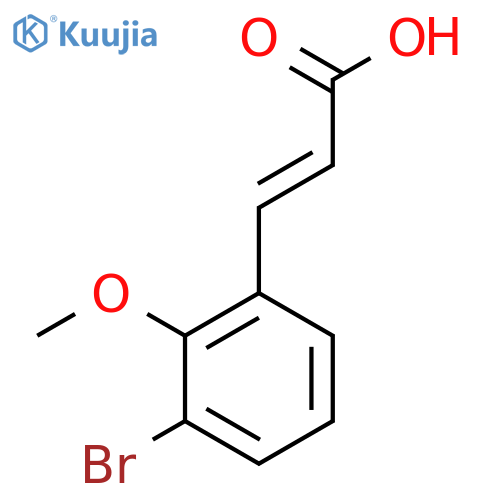Cas no 1251521-43-3 (3-Bromo-2-methoxycinnamic acid)

1251521-43-3 structure
商品名:3-Bromo-2-methoxycinnamic acid
CAS番号:1251521-43-3
MF:C10H9BrO3
メガワット:257.080662488937
CID:4949030
3-Bromo-2-methoxycinnamic acid 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-methoxycinnamic acid
-
- インチ: 1S/C10H9BrO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6H,1H3,(H,12,13)/b6-5+
- InChIKey: UOFWWUYKZWAQGO-AATRIKPKSA-N
- ほほえんだ: BrC1=CC=CC(/C=C/C(=O)O)=C1OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.5
3-Bromo-2-methoxycinnamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016171-250mg |
3-Bromo-2-methoxycinnamic acid |
1251521-43-3 | 97% | 250mg |
$470.40 | 2023-09-03 | |
| Alichem | A015016171-1g |
3-Bromo-2-methoxycinnamic acid |
1251521-43-3 | 97% | 1g |
$1579.40 | 2023-09-03 | |
| Alichem | A015016171-500mg |
3-Bromo-2-methoxycinnamic acid |
1251521-43-3 | 97% | 500mg |
$847.60 | 2023-09-03 |
3-Bromo-2-methoxycinnamic acid 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
1251521-43-3 (3-Bromo-2-methoxycinnamic acid) 関連製品
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 61549-49-3(9-Decenenitrile)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
